molecular formula C12H11N3O4 B1470987 Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate CAS No. 1375064-66-6

Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

Cat. No.: B1470987
CAS No.: 1375064-66-6
M. Wt: 261.23 g/mol
InChI Key: GLXZTAMHMOVJEM-UHFFFAOYSA-N
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Description

Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate is a useful research compound. Its molecular formula is C12H11N3O4 and its molecular weight is 261.23 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a nitro group and a pyrazole moiety, contributing to its potential reactivity and biological activity. The compound can undergo various chemical reactions, including reduction, substitution, and oxidation, which can modify its biological effects.

Biological Activity

1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both gram-positive and gram-negative bacteria, suggesting that the compound may serve as a potential candidate for developing new antimicrobial agents.

2. Anticancer Activity
The compound has shown promising results in anticancer studies. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

3. Anti-inflammatory Effects
this compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
  • Cellular Signaling Modulation : By affecting signaling pathways, it can alter cell proliferation and apoptosis rates.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against gram-positive and gram-negative bacteria
AnticancerInduces apoptosis in breast and prostate cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokine production

Case Studies

Case Study 1: Anticancer Potential
A recent study evaluated the anticancer efficacy of this compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The compound exhibited an IC50 value of approximately 15 µM for MCF-7 cells, indicating significant cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth with minimum inhibitory concentration (MIC) values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .

Scientific Research Applications

Chemical Applications

1. Synthesis Building Block
Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, facilitating the development of new compounds with diverse functionalities. Its structural characteristics allow it to participate in various chemical reactions, including:

  • Reduction: The nitro group can be converted to an amino group using reducing agents like hydrogen gas with palladium on carbon.
  • Substitution: The ethoxy group can be replaced by nucleophiles through nucleophilic substitution reactions.
  • Oxidation: The pyrazole rings can undergo oxidation to yield different derivatives.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeExample ReactionProducts
ReductionNitro to aminoEthyl 2-amino-4-(1-pyrazolyl)benzoate
SubstitutionNucleophilic attack on esterVarious substituted benzoates
OxidationOxidation of pyrazole ringsOxidized pyrazole derivatives

Biological Applications

2. Antimicrobial and Anticancer Research
The compound has been investigated for its potential biological activities. Studies have shown that derivatives of pyrazole compounds exhibit antimicrobial properties against various bacterial strains and anticancer activities through mechanisms involving interaction with cellular components.

For instance, a study highlighted the binding affinity of nitro-substituted pyrazole derivatives towards estrogen receptors, indicating their potential use in cancer therapy . The presence of the nitro group enhances the biological activity by influencing molecular interactions within biological systems.

Case Study: Anticancer Activity
In a recent investigation, derivatives of this compound were synthesized and tested for their efficacy against cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting that this compound could be a lead candidate for further drug development aimed at cancer treatment .

Agricultural Applications

3. Herbicide Development
Recent patents have proposed the use of pyrazole compounds, including this compound, as herbicides. These compounds are noted for their effectiveness in controlling gramineous and broadleaf weeds while exhibiting lower toxicity and reduced residue levels in crops . This application is particularly significant for sustainable agricultural practices.

Industrial Applications

4. Material Science
In industrial contexts, this compound is explored for its utility in developing new materials. Its chemical properties make it suitable for creating polymers and other advanced materials that require specific functional characteristics.

Properties

IUPAC Name

ethyl 2-nitro-4-pyrazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-2-19-12(16)10-5-4-9(8-11(10)15(17)18)14-7-3-6-13-14/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXZTAMHMOVJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N2C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201205182
Record name Benzoic acid, 2-nitro-4-(1H-pyrazol-1-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375064-66-6
Record name Benzoic acid, 2-nitro-4-(1H-pyrazol-1-yl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375064-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-nitro-4-(1H-pyrazol-1-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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